molecular formula C14H17NO2 B2961954 1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one CAS No. 1178677-66-1

1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one

Cat. No.: B2961954
CAS No.: 1178677-66-1
M. Wt: 231.295
InChI Key: XRBNNRPJTZHQAT-UHFFFAOYSA-N
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Description

1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C14H17NO2 It is a derivative of piperidine and contains a phenoxy group attached to the piperidine ring

Properties

IUPAC Name

1-(4-phenoxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-14(16)15-10-8-13(9-11-15)17-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBNNRPJTZHQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one typically involves the reaction of 4-phenoxypiperidine with propenone derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The phenoxy group and piperidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Phenylpiperidin-1-yl)prop-2-en-1-one
  • 1-(4-Fluorophenyl)piperidin-1-yl)prop-2-en-1-one
  • 1-(4-Chlorophenyl)piperidin-1-yl)prop-2-en-1-one

Uniqueness

1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

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